molecular formula C6H5ClO3S B1455818 Methyl 4-chloro-3-hydroxythiophene-2-carboxylate CAS No. 65449-59-4

Methyl 4-chloro-3-hydroxythiophene-2-carboxylate

Cat. No. B1455818
CAS RN: 65449-59-4
M. Wt: 192.62 g/mol
InChI Key: ZJAVQZHWDFGPQG-UHFFFAOYSA-N
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Patent
US04904686

Procedure details

2,4-Dichloro-2-methoxycarbonylthiophene-3(2H)-one (60 mmol) in acetic acid (50 ml) was treated with metallic zinc (60 mmol) at room temperature for 18 hours. The solvent was removed under reduced pressure and the residue partitioned between water and ether. The organic phase was washed with water, dried with sodium sulphate and the solvent removed under reduced pressure to leave a solid which was crystallised from hexane m.p. 76°-77° C.
Name
2,4-Dichloro-2-methoxycarbonylthiophene-3(2H)-one
Quantity
60 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mmol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1([C:9]([O:11][CH3:12])=[O:10])[C:6](=[O:7])[C:5]([Cl:8])=[CH:4][S:3]1>C(O)(=O)C.[Zn]>[Cl:8][C:5]1[C:6]([OH:7])=[C:2]([C:9]([O:11][CH3:12])=[O:10])[S:3][CH:4]=1

Inputs

Step One
Name
2,4-Dichloro-2-methoxycarbonylthiophene-3(2H)-one
Quantity
60 mmol
Type
reactant
Smiles
ClC1(SC=C(C1=O)Cl)C(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
60 mmol
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water and ether
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave a solid which
CUSTOM
Type
CUSTOM
Details
was crystallised from hexane m.p. 76°-77° C.

Outcomes

Product
Name
Type
Smiles
ClC=1C(=C(SC1)C(=O)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.